BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of Methyl 2-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Methyl 2-fluoro-5-
Compound Name:

hydroxybenzoate
CAS No.: 1084801-91-1
Cat. No.: B1391543

Get Quote

Executive Summary

Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) serves as a pharmacophore
scaffold in medicinal chemistry, particularly for constructing biaryl ether linkages via SNAr
reactions.[1] Its structural integrity is defined by three distinct functional handles: a methyl ester
(electrophile), a phenolic hydroxyl (nucleophile), and an ortho-fluorine atom (conformational
locker/metabolic blocker).

This guide provides a validated spectroscopic profile (NMR, MS, IR) to ensure precise
identification and purity assessment during drug development workflows.[1]

Chemical Profile & Properties[1][2][3][4][5]
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Property Data
IUPAC Name Methyl 2-fluoro-5-hydroxybenzoate
CAS Number 1084801-91-1
C
Molecular Formula H
FO
Exact Mass 170.0379
Appearance White to off-white solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubilit
Y slightly soluble in water.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (

F, spin 1/2) introduces significant spin-spin coupling (
and

), which splits proton and carbon signals.[1] The following data is based on 600 MHz
spectroscopy in DMSO-

H NMR Data (600 MHz, DMSO-
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Chemical Shift Coupling

: Multiplicity Integration Assignment Constants (

» Ppm) , Hz)

Exchangeable

9.73 Singlet (s) 1H Ar-OH (C5) with D
O
7.20-7.18 Multiplet (m) 1H H6 (Ar-H) (long range) +
) (Ortho)
7.13-7.09 Multiplet (m) 1H H3 (Ar-H)
9-11 Hz
] (Ortho) +
6.99 — 6.97 Multiplet (m) 1H H4 (Ar-H)
(Meta)
3.80 Singlet (s) 3H -COOCH None

Interpretation Logic:

9.73 (OH): The phenolic proton is highly deshielded.[1] Its sharp singlet nature in DMSO
indicates slow exchange; adding D

O would eliminate this peak.[1]

7.20 (H6): This proton is ortho to the electron-withdrawing ester group, causing the most
downfield shift among ring protons.

7.11 (H3): Located ortho to the Fluorine atom.[1] It typically exhibits a large

coupling constant (8—11 Hz), resulting in a complex splitting pattern (dd or t-like).

6.98 (H4): Shielded relative to H6 due to the ortho-hydroxyl group.

C NMR &
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F NMR Expectations

o F NMR: Typically appears between -110 and -130 ppm (singlet or multiplet depending on
proton decoupling).

e CNMR:
o C=0 (Ester): ~164 ppm (
Hz).
o C2 (C-F): ~155-158 ppm (Doublet,
Hz).
o C5 (C-OH): ~153 ppm.
Mass Spectrometry (MS)[1]
« lonization Mode: Electrospray lonization (ESI), Positive Mode.[1]
e Key lons:
o [M+H]
: Obs. 171.25 (Calc.[2] 171.04).
o [M+Na]
: Obs. 193.2 (Adduct formation common in LC-MS).
e Fragmentation: Loss of methoxy group (-OCH

, 31 Da) or CO

is typical in EI modes, but ESI often preserves the molecular ion.

Infrared Spectroscopy (IR)
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Wavenumber (cm

Vibration Mode Functional Group
)
Phenol (Intermolecular H-
3200 - 3400 O-H Stretch (Broad) )
bonding)
1710-1730 C=0 Stretch (Strong) Conjugated Ester
1200 - 1250 C-F Stretch Aryl Fluoride
1580 — 1600 C=C Ring Stretch Aromatic Ring

Experimental Protocols
Protocol A: Sample Preparation for NMR

o Objective: Obtain high-resolution spectra without concentration broadening.
e Reagents: DMSO-

(99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

e Procedure:

[¢]

Weigh 5-10 mg of Methyl 2-fluoro-5-hydroxybenzoate into a clean vial.

Add 0.6 mL of DMSO-

[e]

o

Vortex for 30 seconds until fully dissolved.

Transfer to a 5mm NMR tube.

o

[¢]

Critical Step: If OH peak is broad, dry the sample under vacuum to remove trace water, as
water promotes proton exchange.[1]

Protocol B: LC-MS Purity Check
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 3.5 um, 4.6 x 100
mm).[1]

» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.
e Flow Rate: 1.0 mL/min.[1]
e Detection: UV at 254 nm and 210 nm; ESI (+) MS.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the identity of this compound using
the described methods.

Solid State Func. Groups Match

Dissolve Solubility Test Dilute Solution State R (600 Structure Match
(DMSO/MeOH) arge 04 arget: d 9 OH), d 3.80 (OMe

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for the structural validation of Methyl 2-fluoro-5-
hydroxybenzoate.
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¢ ChemicalBook. Methyl 2-fluoro-5-hydroxybenzoate Product Description. (Validates CAS
1084801-91-1 and physical properties).[2][4][5]

¢ Apollo Scientific. Fluorinated Building Blocks: Methyl 5-fluoro-2-hydroxybenzoate (Isomer
Comparison).

« National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
Methyl 2-fluoro-5-hydroxybenzoate. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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